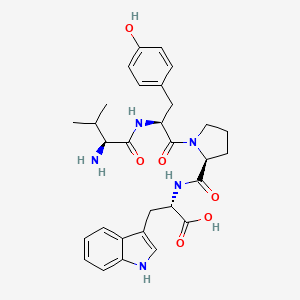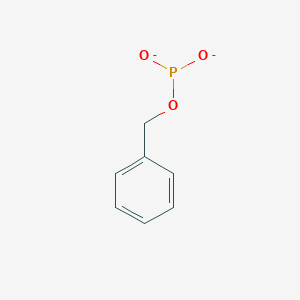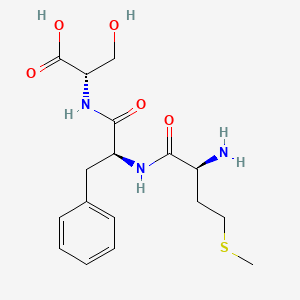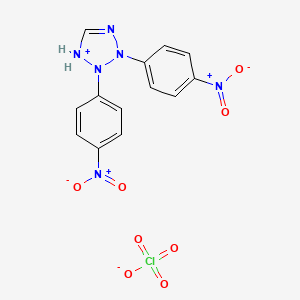![molecular formula C19H40O5Si B14239700 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL CAS No. 391682-98-7](/img/structure/B14239700.png)
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL is a complex organic compound that features both an octyloxy group and a trimethoxysilyl group attached to a cyclohexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL typically involves multiple steps. One common approach is to start with the cyclohexanol derivative and introduce the octyloxy group through an etherification reaction. This can be achieved using octyl bromide in the presence of a base such as potassium carbonate. The trimethoxysilyl group can then be introduced via a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the etherification and hydrosilylation reactions, providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of silyl ethers or amines.
Applications De Recherche Scientifique
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized silica aerogels, which have applications in thermal insulation and as adsorbents for heavy metals.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL involves its ability to interact with various molecular targets through its functional groups. The trimethoxysilyl group can form strong bonds with silica surfaces, making it useful in the modification of silica-based materials. The octyloxy group provides hydrophobic interactions, which can enhance the compound’s ability to interact with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Similar in having a trimethoxysilyl group but differs in the rest of the structure.
9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]: Shares the trimethoxysilyl group but has a different core structure.
Uniqueness
2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL is unique due to the combination of its octyloxy and trimethoxysilyl groups, which provide both hydrophobic and hydrophilic properties. This dual functionality makes it particularly useful in applications requiring surface modification and compatibility with both organic and inorganic materials .
Propriétés
Numéro CAS |
391682-98-7 |
|---|---|
Formule moléculaire |
C19H40O5Si |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
2-octoxy-5-(2-trimethoxysilylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H40O5Si/c1-5-6-7-8-9-10-14-24-19-12-11-17(16-18(19)20)13-15-25(21-2,22-3)23-4/h17-20H,5-16H2,1-4H3 |
Clé InChI |
REJCOMOAKWBNAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1CCC(CC1O)CC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)


![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
